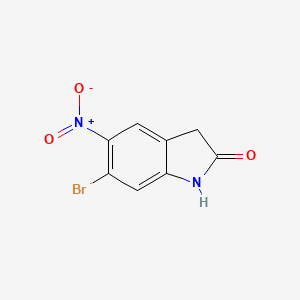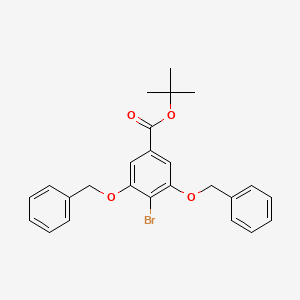
tert-Butyl 3,5-bis(benzyloxy)-4-bromobenzoate
Overview
Description
Tert-Butyl 3,5-bis(benzyloxy)-4-bromobenzoate, otherwise known as TB3B4B, is a synthetic organic compound used in a variety of scientific applications. It is a white, crystalline solid with a molecular weight of 462.35 g/mol and a melting point of 85-86 °C. TB3B4B is a highly reactive compound, making it a useful reagent for a variety of organic synthesis reactions. It is also used for the synthesis of a variety of pharmaceuticals, including antibiotics, antifungals, and anti-inflammatories. Additionally, TB3B4B has been used in the synthesis of a variety of polymers and other materials.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of 3,5-Di-tert-butyl-4-hydroxybenzoic Acid : This compound can be synthesized from tert-butyl derivatives, showing potential in organic synthesis applications (Yi, 2003).
- Formation of Benzaldehyde Derivatives : tert-Butyl 4-bromobenzoate is used in the synthesis of benzaldehyde, demonstrating its role in the formation of aromatic compounds (Kende & Zhong, 1999).
Catalysis and Polymerization
- Catalytic Applications in Asymmetric Hydrogenation : Tert-butyl-based ligands demonstrate high enantioselectivities and catalytic activities in asymmetric hydrogenation, highlighting their potential in pharmaceutical synthesis (Imamoto et al., 2012).
- Polymerization for High-Performance Polymers : The synthesis of polymers with pendant tertiary butyl groups utilizes tert-butyl derivatives, indicating their significance in developing materials with enhanced thermal and mechanical properties (Yıldız et al., 2007).
Advanced Material Development
- Design of Fluorescent Molecular Rotors : Tert-butyl derivatives are used in creating fluorescent molecular rotors for bioimaging, showcasing their application in advanced material science and biomedical fields (Ibarra-Rodrı Guez et al., 2017).
- Synthesis of Light-Emitting Diodes (LEDs) : Tert-butyl derivatives contribute to the synthesis of blue-emitting anthracenes, indicating their role in optoelectronic device fabrication (Danel et al., 2002).
Environmental and Green Chemistry
- Electrochemical Synthesis of Benzoxazole Derivatives : The compound plays a role in the green synthesis of benzoxazole derivatives, emphasizing its importance in environmentally friendly chemical processes (Salehzadeh et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for the study and use of this compound would depend on its properties and potential applications. For example, if it exhibits interesting reactivity, it could be studied further as a synthetic intermediate. If it exhibits biological activity, it could be studied further as a potential pharmaceutical .
properties
IUPAC Name |
tert-butyl 4-bromo-3,5-bis(phenylmethoxy)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25BrO4/c1-25(2,3)30-24(27)20-14-21(28-16-18-10-6-4-7-11-18)23(26)22(15-20)29-17-19-12-8-5-9-13-19/h4-15H,16-17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQDGKFPDOHUYRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C(=C1)OCC2=CC=CC=C2)Br)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40439133 | |
| Record name | tert-Butyl 3,5-bis(benzyloxy)-4-bromobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40439133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
158980-57-5 | |
| Record name | tert-Butyl 3,5-bis(benzyloxy)-4-bromobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40439133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

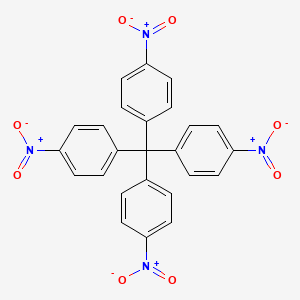
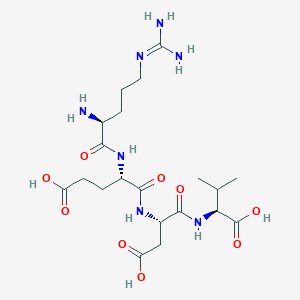
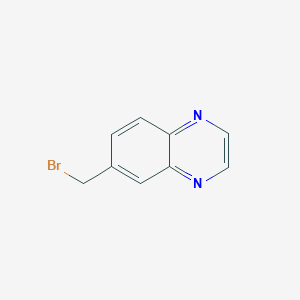
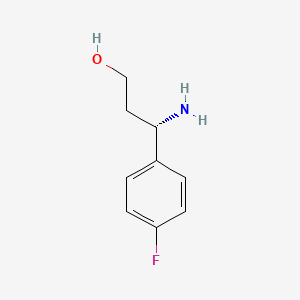
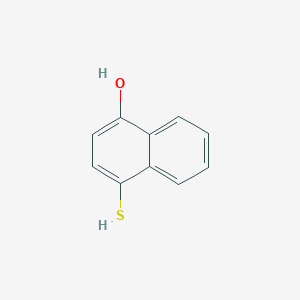
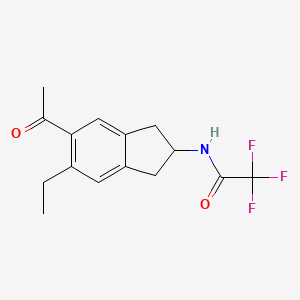
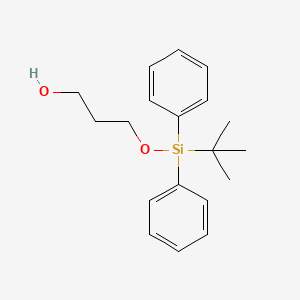
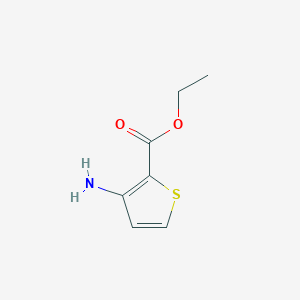
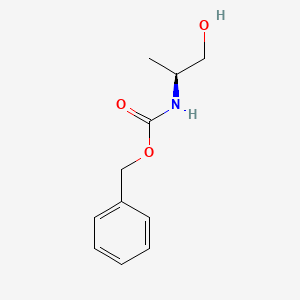
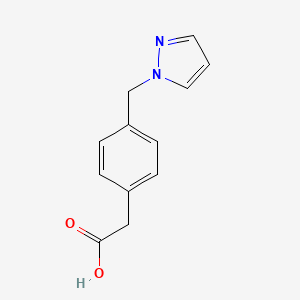
![[1-(2-Phenylethyl)piperidin-4-yl]methanol](/img/structure/B1336640.png)

